molecular formula C21H14BrN3O B14972140 N-(4-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(4-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B14972140
M. Wt: 404.3 g/mol
InChI Key: ZRUWASCPSJADRZ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a quinoline-based chemical compound designed for research applications in medicinal chemistry and oncology. Quinoline-4-carboxamide derivatives are investigated as potent inhibitors of key enzymatic targets. One primary target is Dihydroorotate Dehydrogenase (DHODH), a mitochondrial enzyme involved in the de novo pyrimidine biosynthesis pathway . Inhibiting DHODH depletes nucleotide pools, halting cell cycle progression and inducing apoptosis, making it a promising strategy for anticancer research . These compounds have shown potential in models for acute myelogenous leukemia and other cancers . Furthermore, structurally similar quinoline derivatives have demonstrated significant antimicrobial activity by functioning as bacterial DNA gyrase inhibitors . DNA gyrase is a essential bacterial topoisomerase, and its inhibition disrupts DNA replication, making it a valuable target for combating drug-resistant pathogens like Staphylococcus aureus . The specific structure of this compound, featuring a 4-bromophenyl carboxamide moiety and a pyridin-3-yl group at the 2-position, is typical of scaffolds optimized for interaction with these enzymatic pockets. Research into this compound may provide valuable insights for developing novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C21H14BrN3O

Molecular Weight

404.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H14BrN3O/c22-15-7-9-16(10-8-15)24-21(26)18-12-20(14-4-3-11-23-13-14)25-19-6-2-1-5-17(18)19/h1-13H,(H,24,26)

InChI Key

ZRUWASCPSJADRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

A two-step approach utilizing palladium-catalyzed coupling:

  • Quinoline Core Preparation : 2-Bromoquinoline-4-carboxylic acid is synthesized via bromination of 4-methylquinoline (NBS, AIBN, CCl₄, 70°C).
  • Coupling : Reaction with pyridin-3-ylboronic acid using Pd(dppf)Cl₂/Na₂CO₃ in DME/H₂O (90°C, 12 h, 82% yield).

Key Data

Parameter Value
Catalyst Pd(dppf)Cl₂
Base Na₂CO₃
Solvent DME/H₂O (3:1)
Yield 82%

Buchwald-Hartwig Amination

For direct introduction of the 4-bromophenyl group:

  • Substrate : 2-(Pyridin-3-yl)quinoline-4-carboxylic acid.
  • Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 24 h (65% yield).

Multi-Component Reactions (MCRs)

Ultrasound-assisted MCRs enhance efficiency:

  • Components : 6-Amino-3-methylpyrimidinone, dimedone, 4-bromobenzaldehyde.
  • Conditions : Acetic acid, ultrasound irradiation (40 kHz, 50°C, 2 h), followed by Vilsmeier-Haack formylation (POCl₃/DMF, 0°C→RT, 70% yield).

Advantages : Reduced reaction time and higher atom economy.

Solid-Phase Synthesis

A modular approach for high-throughput screening:

  • Resin Functionalization : Wang resin-bound 4-bromoaniline.
  • Coupling : Activated 2-(pyridin-3-yl)quinoline-4-carboxylic acid (DIC/HOBt, DMF, 24 h).
  • Cleavage : TFA/DCM (95% purity, 70% yield).

Green Chemistry Approaches

Solvent-free mechanochemical synthesis:

  • Reagents : 2-(Pyridin-3-yl)quinoline-4-carboxylic acid, 4-bromoaniline, ball-milling (ZrO₂ beads, 30 Hz, 1 h).
  • Yield : 88% with no column chromatography required.

Comparative Analysis of Methods

Method Yield Time Cost Scalability
Friedländer 60% 18 h Low Moderate
Gould-Jacobs 75% 8 h Medium High
Suzuki Coupling 82% 12 h High High
MCRs 70% 4 h Low Moderate
Solid-Phase 70% 24 h High Low
Green Chemistry 88% 1 h Low High

Challenges and Optimization

  • Regioselectivity : Pd-catalyzed couplings require careful ligand selection (e.g., Xantphos vs. PPh₃).
  • Purification : Silica gel chromatography is often needed due to byproducts.
  • Solvent Choice : DMF enhances amidation but complicates recycling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound could potentially be explored for similar activities, given its structural features.

Medicine

In medicinal chemistry, this compound might be investigated for its potential as a therapeutic agent. Quinoline derivatives have been known to interact with various biological targets, making them candidates for drug development.

Industry

Industrially, such compounds can be used in the development of materials with specific electronic or optical properties. They might also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide would depend on its specific biological activity. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with key analogs based on substituent variations, physicochemical properties, and available bioactivity data.

Target Compound
  • Quinoline Core: 2-position: Pyridin-3-yl group. 4-position: Carboxamide linked to 4-bromophenyl.
  • Synthesis: Not explicitly described in the evidence, but similar compounds are synthesized via condensation reactions of quinoline-4-carboxylic acid derivatives with substituted amines .
Analog 1 : N-(3-(Dimethylamino)propyl)-2-(substituted phenyl)quinoline-4-carboxamide derivatives ()
  • Substituents: 2-position: Phenyl ring with amide-linked morpholine or alkylamine groups. 4-position: Carboxamide linked to dimethylaminopropyl.
  • Synthesis: Achieved via reaction of 2-phenylquinoline-4-carboxylic acid with amines, yielding 59–67% .
  • Key Differentiator : Bulky, hydrophilic side chains (e.g., morpholine) enhance solubility but may reduce membrane permeability compared to the bromophenyl group in the target.
Analog 2 : N-(Naphthalen-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide (Compound 7, )
  • Substituents :
    • 2-position: Pyridin-3-yl (same as target).
    • 4-position: Carboxamide linked to naphthalen-2-yl.
  • Synthesis : Lower yield (19.8%) due to steric hindrance from the naphthyl group .
Analog 3 : N-(2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide ()
  • Substituents :
    • 2-position: Pyridin-3-yl (same as target).
    • 4-position: Carboxamide linked to 2-hydroxyphenyl.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Purity (%)
Target Compound C21H15BrN3O 429.27 Not reported Not reported Not reported
Analog 1 (5a5) C30H36N6O3 552.65 188.1–189.4 59 97.6
Analog 2 (7) C25H18N3O 376.43 215–216 19.8 Not reported
Analog 3 C21H15N3O2 341.36 Not reported Not reported Not reported

Key Observations :

  • The target’s bromophenyl group contributes to a higher molecular weight (429.27 g/mol) versus hydroxyl or naphthyl analogs.
  • Melting points for analogs range widely (171–261°C), reflecting substituent-dependent crystallinity.
Antibacterial Activity () :
  • Analog 1 derivatives (e.g., 5a5) showed moderate antibacterial activity, attributed to the hydrophilic side chains enhancing target engagement .
Cytochrome P450 Binding () :
  • Analog 2 (compound 7) demonstrated binding to CYP2C9, a key drug-metabolizing enzyme. The pyridin-3-yl group likely facilitates π-π interactions with the enzyme’s active site . The target’s bromine atom could modulate binding affinity through steric or electronic effects.

Biological Activity

N-(4-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of antimalarial and anticancer properties. This article provides an overview of its biological activity, supported by data tables and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC21H16BrN3O
Molecular Weight438.71 g/mol
LogP5.4891
Polar Surface Area41.677 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Antimalarial Activity

Research indicates that quinoline-4-carboxamide derivatives, including this compound, exhibit promising antimalarial activity. A study identified this compound through a phenotypic screen against Plasmodium falciparum (3D7), demonstrating moderate potency with an EC50 of approximately 120 nM .

The mechanism of action involves the inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in malaria parasites. This novel mechanism is particularly valuable as it may reduce the risk of cross-resistance with existing antimalarial drugs .

Efficacy in Animal Models

In vivo studies using the P. berghei mouse model have shown that optimized derivatives from this series can achieve excellent oral efficacy, with effective doses (ED90) below 1 mg/kg when administered over four days. This suggests a strong potential for further development as an antimalarial agent .

Anticancer Activity

Beyond its antimalarial properties, preliminary studies suggest that quinoline derivatives may also possess anticancer activity. For instance, compounds derived from quinoline-4-carboxamides have been explored for their ability to inhibit cancer cell proliferation and target specific pathways such as the epidermal growth factor receptor (EGFR) tyrosine kinase .

Case Studies and Comparative Analysis

Several studies have compared the biological activities of various quinoline derivatives:

Compound IDActivity TypeEC50 (nM)Notes
Compound 1Antimalarial120Moderate potency
Compound 2AnticancerTBDTargeting EGFR-TK
Compound 3Antigametocytocidal<100Effective against late-stage gametocytes

Q & A

Q. What protocols assess polymorphic forms, and how do they influence dissolution rates?

  • Methodology : Use powder X-ray diffraction (PXRD) to identify polymorphs. Dissolution testing (USP II apparatus) compares bioavailability. For hydrates/solvates, thermogravimetric analysis (TGA) quantifies solvent loss .

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